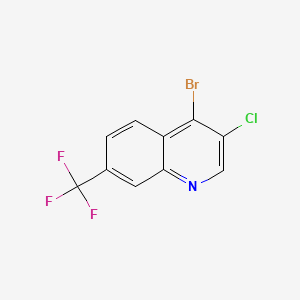

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline

Description

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is a halogenated and trifluoromethyl-substituted quinoline derivative. Its molecular formula is C₁₁H₅BrClF₃N, with substituents at positions 3 (chloro), 4 (bromo), and 7 (trifluoromethyl) on the quinoline scaffold. This compound is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting diseases such as malaria and cancer .

Properties

IUPAC Name |

4-bromo-3-chloro-7-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4BrClF3N/c11-9-6-2-1-5(10(13,14)15)3-8(6)16-4-7(9)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRVMTBOPSHDOOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672667 | |

| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1203579-57-0 | |

| Record name | 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 2: Bromination at Position 4

Reagents :

-

Substrate : 3-chloro-4-hydroxy-7-(trifluoromethyl)quinoline

-

Brominating agent : Tribromooxyphosphorus (POBr₃)

-

Solvent : Dichloromethane, acetonitrile, or 1,2-dichloroethane

Conditions :

-

Temperature: -15°C to 70°C

-

Reaction time: 3–24 hours

-

Molar ratio (substrate:POBr₃): 1:1–5

Mechanism :

POBr₃ acts as a Lewis acid, facilitating bromide substitution at position 4. The hydroxyl group at position 4 directs bromination, while the trifluoromethyl group stabilizes intermediates via inductive effects.

Yield : 60–75% (extrapolated from methoxy analogues).

Regioselective Cyclization Strategies

A formal [4 + 2]-cycloaddition between N-aryliminium ions and 1-bromoalkynes offers an alternative route (J. Org. Chem. 2015). This method constructs the quinoline ring with pre-installed bromine and trifluoromethyl groups:

Substrate Preparation

Components :

-

Arylmethyl azide : Derived from 3-chloro-4-azido-7-(trifluoromethyl)benzene

-

1-Bromoalkyne : Propargyl bromide derivatives

Conditions :

-

Catalyst: Brønsted or Lewis acid (e.g., ZnCl₂)

-

Temperature: 25–80°C

-

Reaction time: 12–48 hours

Mechanism :

The N-aryliminium ion intermediates undergo cycloaddition with 1-bromoalkynes, forming the quinoline core with bromine at position 4 and trifluoromethyl at position 7. Chlorination at position 3 is achieved in situ via residual NCS or post-synthetic modification.

Yield : 45–65% (based on 3-bromoquinoline data).

Comparative Analysis of Synthetic Routes

Optimization Strategies

Solvent Effects

Temperature Control

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, leading to the formation of different oxidation states.

Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can produce a range of substituted quinoline derivatives.

Scientific Research Applications

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline has several scientific research applications:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Material Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular processes.

Mechanism of Action

The mechanism of action of 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The biological and physicochemical properties of quinoline derivatives are highly dependent on substituent positions and electronic characteristics. Below is a comparative analysis:

Key Findings :

- Position 7 Substitution : Compounds with a trifluoromethyl group at position 7 (e.g., the target compound) often exhibit superior bioactivity compared to 2- or 6-substituted analogs, as seen in antiplasmodial assays .

- Halogen Effects : Bromine at position 4 increases molecular weight and may enhance halogen bonding in protein interactions, while chlorine at position 3 contributes to lipophilicity .

Key Findings :

Biological Activity

4-Bromo-3-chloro-7-(trifluoromethyl)quinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, including antimicrobial and anticancer properties. This article explores its biological activity through various studies, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Bromo group at position 4

- Chloro group at position 3

- Trifluoromethyl group at position 7

These substituents enhance the compound's lipophilicity and biological activity, making it a suitable candidate for drug development.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, a study focusing on similar quinoline derivatives demonstrated cytotoxic effects against various cancer cell lines, including NUGC-3, ACHN, and PC-3. The results showed that certain derivatives had GI50 values below 8 µM, indicating potent antiproliferative effects .

| Compound | Cell Line | GI50 (µM) |

|---|---|---|

| 1M | NUGC-3 | <8 |

| 2E | HCT-15 | <8 |

| 2P | PC-3 | <8 |

Antimicrobial Activity

In addition to anticancer properties, quinoline compounds have shown promise as antimicrobial agents. A study highlighted the effectiveness of quinoline-thiosemicarbazone hybrids against Mycobacterium tuberculosis, where several compounds exhibited better activity than standard drugs . The mechanism of action often involves inhibition of critical enzymes or pathways in microbial cells.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction can modulate enzyme activities or inhibit receptor functions. For example, similar compounds have been shown to inhibit topoisomerases, which are essential for DNA replication and transcription in cancer cells .

Case Studies

- Cytotoxicity Evaluation : A recent investigation synthesized various quinoline derivatives and evaluated their cytotoxicity against human cancer cell lines. The study found that modifications at the 7-position significantly influenced the compounds' efficacy against cancer cells .

- Antimycobacterial Activity : Another study assessed the activity of quinolinone-thiosemicarbazone hybrids against M. tuberculosis. The results indicated that structural modifications could enhance biological activity, suggesting potential pathways for developing new antimycobacterial agents .

Q & A

Q. What are the established synthetic routes for 4-Bromo-3-chloro-7-(trifluoromethyl)quinoline, and what factors influence regioselectivity during halogenation?

Methodological Answer: The synthesis typically involves sequential halogenation and trifluoromethyl group introduction. A common approach starts with a quinoline scaffold, where bromine and chlorine are introduced via electrophilic substitution. For regioselectivity, directing groups (e.g., hydroxyl or amino groups) and reaction conditions (e.g., solvent polarity, temperature) play critical roles. For example, chlorination at the 3-position is favored under acidic conditions due to resonance stabilization of intermediates, while bromination at the 4-position may require Lewis acid catalysts like FeBr₃ . The trifluoromethyl group is often introduced via Ullmann coupling or radical trifluoromethylation, with CuI or photoredox catalysts enhancing efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions. The deshielding effect of the trifluoromethyl group (~δ 120-125 ppm in ¹⁹F NMR) and coupling patterns between adjacent halogens (e.g., J₃,4 for Cl and Br) are diagnostic .

- X-ray Crystallography: Single-crystal analysis resolves stereochemical ambiguities. Programs like SHELXL refine heavy-atom positions (e.g., Br, Cl) with high precision (R factor < 0.05) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 313.91) and isotopic patterns for Br/Cl .

Q. What in vitro biological assays are commonly used to evaluate its antitumor potential?

Methodological Answer:

- MTT/Proliferation Assays: Test inhibition of cancer cell lines (e.g., HepG2, MCF-7) at IC₅₀ values < 10 µM. Dose-response curves are analyzed using nonlinear regression .

- Enzyme Inhibition Studies: Screen against kinases (e.g., EGFR, VEGFR) via fluorescence polarization. The trifluoromethyl group enhances binding affinity by hydrophobic interactions .

- Apoptosis Assays: Flow cytometry with Annexin V/PI staining quantifies cell death induction .

Advanced Research Questions

Q. How do substituent positions (Br at C4, Cl at C3, CF₃ at C7) influence electronic properties and reactivity in cross-coupling reactions?

Methodological Answer:

- Electronic Effects: The electron-withdrawing CF₃ group at C7 deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability. Bromine at C4 acts as a leaving group in Suzuki-Miyaura couplings, while Cl at C3 sterically hinders nucleophilic attack at adjacent positions .

- Reactivity Optimization: Use Pd(PPh₃)₄ with K₂CO₃ in DMF/H₂O (3:1) for Suzuki couplings. Microwave-assisted heating (120°C, 30 min) improves yields (~85%) compared to thermal methods .

Q. How can researchers resolve contradictory data in biological activity between similar quinoline derivatives?

Methodological Answer:

- Structure-Activity Relationship (SAR) Analysis: Compare analogues (e.g., 4-Bromo-6-fluoro vs. 4-Bromo-6-chloro derivatives) using 3D-QSAR models. Substituent electronegativity and lipophilicity (ClogP) correlate with membrane permeability and target binding .

- Metabolic Stability Testing: Incubate compounds with liver microsomes. The CF₃ group reduces CYP450-mediated degradation, extending half-life (t₁/₂ > 60 min) compared to non-fluorinated analogues .

Q. What computational strategies predict regioselectivity in further functionalization (e.g., C-H activation)?

Methodological Answer:

- Density Functional Theory (DFT): Calculate Fukui indices to identify nucleophilic/electrophilic sites. The C5 position (para to CF₃) shows higher reactivity due to charge depletion (f⁻ > 0.1) .

- Molecular Dynamics (MD) Simulations: Simulate transition states for Pd-catalyzed C-H arylation. Bulky ligands (e.g., t-BuXPhos) favor mono-arylation by steric control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.